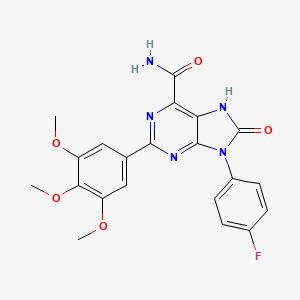

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

Description

This compound belongs to a class of purine-6-carboxamide derivatives, which are synthesized via multi-step reactions involving substituted phenyl groups. Its structure features a 2-(3,4,5-trimethoxyphenyl) substituent and a 9-(4-fluorophenyl) group, both of which influence its electronic and steric properties (see Table 1 for analogs) . The trimethoxyphenyl moiety is known for enhancing solubility and binding affinity in medicinal chemistry, while the 4-fluorophenyl group contributes to metabolic stability . The synthesis of such derivatives often involves condensation of thiourea intermediates with aldehydes or alkylation reactions, as described in Scheme 3 of Huang et al. .

Properties

IUPAC Name |

9-(4-fluorophenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O5/c1-30-13-8-10(9-14(31-2)17(13)32-3)19-24-15(18(23)28)16-20(26-19)27(21(29)25-16)12-6-4-11(22)5-7-12/h4-9H,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHPWPFXKBFEDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4,5-trimethoxycinnamates, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the nervous system, where they break down acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

Similar compounds have demonstrated inhibitory activity against ache and bche. This suggests that the compound may interact with these enzymes, preventing them from breaking down acetylcholine and thereby increasing its availability in the synaptic cleft.

Comparison with Similar Compounds

Table 1: Structural Features of Purine-6-Carboxamide Derivatives

Key Observations:

Substituent Diversity at Position 2: The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to simpler substituents like methyl or bromophenyl .

Substituent Effects at Position 9 :

- The 4-fluorophenyl group in the target compound offers metabolic resistance compared to bulkier groups like 4-tert-butylphenyl, which may increase lipophilicity but reduce bioavailability .

- Methoxy and ethoxy groups (e.g., in 869069-21-6) balance hydrophobicity and hydrogen-bonding capacity, critical for optimizing pharmacokinetics .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.